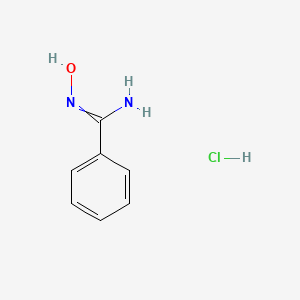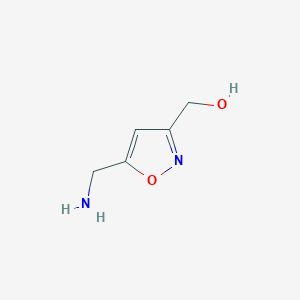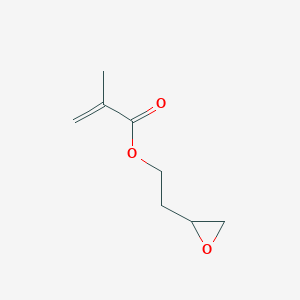
Tripropylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a member of the protic ionic liquids (PILs) family, which are known for their unique properties such as low melting points, high thermal stability, and high proton conductivity . These properties make tripropylazanium an important compound in various scientific and industrial applications.
Métodos De Preparación
Tripropylammonium can be synthesized through several methods. One common synthetic route involves the reaction of tripropylamine with an acid to form the this compound salt. For example, tripropylamine can react with hydrogen sulfate to form this compound hydrogen sulfate (TPrA/HSO₄) . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial production methods for tripropylazanium salts often involve large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound for various applications.
Análisis De Reacciones Químicas
Tripropylammonium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tripropylammonium has a wide range of scientific research applications, including:
Biology: this compound salts are used in biological research to study ion transport and membrane interactions.
Industry: This compound-based ionic liquids are used as solvents and catalysts in various industrial processes.
Mecanismo De Acción
The mechanism by which tripropylazanium exerts its effects involves its ability to form stable ionic complexes with various anions. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the anion and the target molecule.
Comparación Con Compuestos Similares
Tripropylammonium can be compared with other similar quaternary ammonium compounds such as:
Tetrapropylammonium: Similar in structure but with an additional propyl group, leading to different physicochemical properties.
Triethylammonium: Similar in structure but with ethyl groups instead of propyl groups, resulting in different reactivity and applications.
Trimethylammonium: Smaller alkyl groups lead to different solubility and stability properties.
The uniqueness of tripropylazanium lies in its balance of size and reactivity, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C9H22N+ |
|---|---|
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
tripropylazanium |
InChI |
InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3/p+1 |
Clave InChI |
YFTHZRPMJXBUME-UHFFFAOYSA-O |
SMILES canónico |
CCC[NH+](CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8586402.png)



